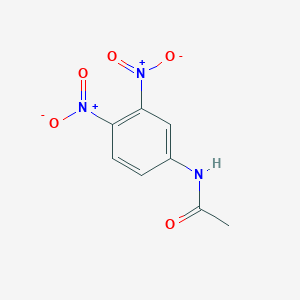
N-(3,4-Dinitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dinitrophenyl)acetamide, commonly known as DNPA, is a chemical compound that has been widely used in scientific research. DNPA is a yellow crystalline powder, which is soluble in ethanol, ether, and acetone. DNPA is known for its ability to react with primary amines, which makes it useful for the detection and quantification of amino acids and peptides.
Mechanism of Action
The mechanism of action of DNPA is based on the reaction of DNPA with primary amines. DNPA reacts with the primary amine group of amino acids and peptides, which leads to the formation of a yellow-colored product. The reaction is based on the formation of a Schiff base intermediate, which is then reduced to form the yellow-colored product.
Biochemical and Physiological Effects:
DNPA does not have any direct biochemical or physiological effects. However, DNPA has been used to study the biochemical and physiological effects of amino acids and peptides. The detection and quantification of amino acids and peptides using DNPA has been used to study their role in various biological processes, such as protein synthesis, neurotransmission, and hormone regulation.
Advantages and Limitations for Lab Experiments
The advantages of using DNPA in lab experiments are its ability to react with primary amines, its high sensitivity, and its ease of use. DNPA is a simple and cost-effective reagent that can be used for the detection and quantification of amino acids and peptides in various biological samples.
The limitations of using DNPA in lab experiments are its selectivity and specificity. DNPA reacts with primary amines, which means that it cannot be used for the detection of other functional groups, such as carboxylic acids or alcohols. DNPA also reacts with some secondary amines, which can lead to false-positive results.
Future Directions
There are several future directions for the use of DNPA in scientific research. One direction is the development of new methods for the detection and quantification of amino acids and peptides using DNPA. Another direction is the use of DNPA in the study of protein-protein interactions and protein structure. DNPA can also be used in the development of new drugs and therapies for the treatment of various diseases, such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DNPA is a useful reagent for the detection and quantification of amino acids and peptides in various biological samples. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. DNPA has been widely used in scientific research for the study of amino acids and peptides. DNPA has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
DNPA can be synthesized by the reaction of 3,4-dinitrophenylhydrazine with acetic anhydride. The reaction takes place under acidic conditions and produces DNPA as a yellow crystalline powder. The purity of the synthesized DNPA can be checked by melting point determination and thin-layer chromatography.
Scientific Research Applications
DNPA has been widely used in scientific research as a reagent for the detection and quantification of amino acids and peptides. DNPA reacts with primary amines, which leads to the formation of a yellow-colored product. The intensity of the yellow color is proportional to the amount of primary amine present in the sample. This property of DNPA has been used for the detection and quantification of amino acids and peptides in various biological samples.
properties
Product Name |
N-(3,4-Dinitrophenyl)acetamide |
|---|---|
Molecular Formula |
C8H7N3O5 |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
N-(3,4-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,9,12) |
InChI Key |
HILZPWHMDLGSTO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-methoxyethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B263321.png)


![N,N-diethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]aniline](/img/structure/B263328.png)



![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)




![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
